molecular formula C5H5NO4S-2 B1619439 pyridine;sulfate CAS No. 543-54-4

pyridine;sulfate

Cat. No.: B1619439
CAS No.: 543-54-4
M. Wt: 175.16 g/mol
InChI Key: ZNCXUFVDFVBRDO-UHFFFAOYSA-L
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Description

pyridine;sulfate is a chemical compound formed by the combination of pyridine and sulfuric acid in a 1:1 molar ratio. Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N, while sulfuric acid is a strong mineral acid with the formula H₂SO₄. Pyridine sulfate is known for its significant role in medicinal chemistry and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine sulfate can be synthesized by reacting pyridine with sulfuric acid. The reaction typically involves the slow addition of pyridine to concentrated sulfuric acid under controlled temperature conditions to prevent excessive heat generation. The reaction is exothermic and should be carried out in a well-ventilated area with appropriate safety measures.

Industrial Production Methods: In an industrial setting, the production of pyridine sulfate involves the continuous addition of pyridine to a reactor containing sulfuric acid. The reaction mixture is stirred and maintained at a specific temperature to ensure complete reaction. The resulting pyridine sulfate is then purified through crystallization or distillation processes to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: Pyridine sulfate undergoes various chemical reactions, including:

    Oxidation: The sulfuric acid component can participate in redox processes.

    Substitution: Pyridine can undergo electrophilic substitution reactions due to the presence of the nitrogen atom in the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Electrophilic reagents such as halogens and nitro compounds are commonly used.

Major Products Formed:

    Oxidation: Oxidation of pyridine sulfate can lead to the formation of pyridine N-oxide.

    Substitution: Substitution reactions can produce various substituted pyridine derivatives depending on the electrophile used.

Scientific Research Applications

Pyridine sulfate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Pyridine derivatives are studied for their antimicrobial and antiviral properties.

    Medicine: Pyridine sulfate is used in the development of pharmaceuticals, particularly in the synthesis of drugs with pyridine moieties.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of pyridine sulfate involves the interaction of the pyridine ring with various molecular targets. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biological pathways and exert therapeutic effects .

Comparison with Similar Compounds

    Pyridinium Salts: These compounds have a similar structure to pyridine sulfate but differ in the counterion.

    Pyridine Derivatives: Compounds such as pyridine N-oxide and substituted pyridines share structural similarities with pyridine sulfate.

Uniqueness: Pyridine sulfate is unique due to its combination of pyridine and sulfuric acid, which imparts distinct chemical properties and reactivity. Its ability to participate in both oxidation and substitution reactions makes it a versatile compound in various applications .

Properties

IUPAC Name

pyridine;sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N.H2O4S/c1-2-4-6-5-3-1;1-5(2,3)4/h1-5H;(H2,1,2,3,4)/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNCXUFVDFVBRDO-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1.[O-]S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO4S-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

110-86-1 (Parent)
Record name Pyridine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

175.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

543-54-4
Record name Pyridine, sulfate (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543544
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, sulfate (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyridinium hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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